molecular formula C15H12BrNO4 B13566553 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid

4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid

Cat. No.: B13566553
M. Wt: 350.16 g/mol
InChI Key: ZBBBAOMQBLUMEJ-UHFFFAOYSA-N
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Description

4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a brominated benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid typically involves the following steps:

    Bromination: The starting material, 4-aminobenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position of the benzene ring.

    Protection: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Coupling: The protected amino group is then coupled with the brominated benzoic acid derivative under suitable reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the bromine atom can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with enzymes or other proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(((Benzyloxy)carbonyl)amino)benzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromo-4-aminobenzoic acid: Lacks the benzyloxycarbonyl group, which affects its solubility and reactivity.

    4-(((Benzyloxy)carbonyl)amino)-2-bromobenzoic acid: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

Uniqueness

4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is unique due to the presence of both the benzyloxycarbonyl group and the bromine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C15H12BrNO4

Molecular Weight

350.16 g/mol

IUPAC Name

3-bromo-4-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H12BrNO4/c16-12-8-11(14(18)19)6-7-13(12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

ZBBBAOMQBLUMEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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